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Introduction
Mutations in the Colony-Stimulating Factor 1 Receptor (CSF1R) gene are the primary cause of

a rare, adult-onset, and progressive neurodegenerative disorder. This condition, inherited in an

autosomal dominant pattern, is characterized by significant damage to the white matter of the

brain.[1] Historically known by several names, including Hereditary Diffuse

Leukoencephalopathy with Spheroids (HDLS) and Pigmentary Orthochromatic Leukodystrophy

(POLD), the scientific community is increasingly adopting the unifying term CSF1R-related

leukoencephalopathy to describe the spectrum of diseases arising from these mutations.[2][3]

The CSF1R protein is a crucial receptor tyrosine kinase for the development and maintenance

of microglia, the resident immune cells of the central nervous system.[4] Consequently,

CSF1R-related leukoencephalopathy is now considered a primary microgliopathy.[3][5] This

technical guide provides an in-depth overview of the genetic mutations in the CSF1R gene,

their associated diseases, the underlying molecular mechanisms, and the experimental

methodologies used in their study.

Clinical Manifestations and Disease Progression
CSF1R-related leukoencephalopathy typically manifests in adulthood, with a mean age of

onset around 43 years.[5][6] However, the age of onset can range from 18 to 78 years.[6][7]

The clinical presentation is heterogeneous and can often lead to misdiagnosis as other

neurodegenerative or psychiatric disorders.[8]
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Initial symptoms frequently include cognitive decline (59%), psychiatric and behavioral changes

(44%), and motor deficits (38%).[4][7] The cognitive impairments often present as frontal lobe

dysfunction, with deficits in executive function and attention.[7] Psychiatric symptoms can

include depression, apathy, anxiety, and personality changes.[2] Motor symptoms may manifest

as parkinsonism, gait disturbances, and spasticity.[9]

The disease follows a rapidly progressive course, with an average duration of approximately 6

to 8 years from the onset of symptoms to death, although the range can be wide (1 to 29

years).[6][10]

Quantitative Data on CSF1R-Related
Leukoencephalopathy
The following tables summarize key quantitative data on the clinical characteristics of CSF1R-

related leukoencephalopathy.

Clinical Parameter Mean Value (Range) References

Age of Onset 43 years (18-78 years) [5][6]

Age of Onset (Females) 40 years [5][6]

Age of Onset (Males) 47 years [5][6]

Disease Duration 6.8 years (1-29 years) [6]

Age-Dependent Penetrance
Percentage of Carriers with

Symptoms
References

By age 27 10% [5][6]

By age 43 50% [5][6]

By age 60 95% [5][6]
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Mutations in the CSF1R gene are the sole genetic cause of this disorder. Over 100 different

mutations have been identified, with the vast majority being missense mutations located within

the tyrosine kinase domain (TKD) of the CSF1R protein.[10] These mutations are typically

heterozygous.[4]

The mutations are thought to lead to a loss of function of the CSF1R protein, impairing its

ability to autophosphorylate and activate downstream signaling pathways upon ligand binding.

[1] This disruption in signaling is believed to compromise the survival and function of microglia,

ultimately leading to the observed neuropathology. While a clear genotype-phenotype

correlation has not been established, some studies suggest that the location of the mutation

within the TKD may influence the clinical presentation.[9][11]

Signaling Pathways
The CSF1R is activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34

(IL-34). Ligand binding induces receptor dimerization and autophosphorylation of tyrosine

residues in the intracellular domain, initiating a cascade of downstream signaling pathways

crucial for microglial proliferation, differentiation, and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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